molecular formula C18H17ClN4O2S B15085854 3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-36-3

3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15085854
CAS No.: 478254-36-3
M. Wt: 388.9 g/mol
InChI Key: HRMGMJOLTXPLAL-RGVLZGJSSA-N
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Description

3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution Reactions:

    Schiff Base Formation: The final step involves the condensation of the triazole derivative with 4-ethoxy-3-methoxybenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the Schiff base, converting it to the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Corresponding aldehydes or carboxylic acids.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Exhibits activity against bacteria and fungi.

    Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.

Medicine

    Pharmaceuticals: Development of drugs for various diseases, including infections and cancer.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Dyes and Pigments: Used in the synthesis of colorants.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a similar triazole ring structure.

    Benzylidene Amines: Compounds with similar Schiff base structures.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.

Uniqueness

3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

478254-36-3

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O2S/c1-3-25-15-9-8-12(10-16(15)24-2)11-20-23-17(21-22-18(23)26)13-6-4-5-7-14(13)19/h4-11H,3H2,1-2H3,(H,22,26)/b20-11+

InChI Key

HRMGMJOLTXPLAL-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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